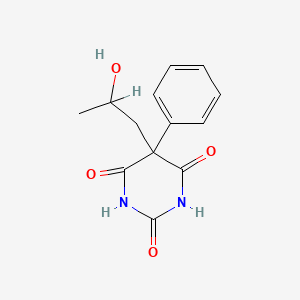
5-(2-Hydroxypropyl)-5-phenylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxypropyl)-5-phenylbarbituric acid is a barbiturate derivative known for its unique chemical structure and potential applications in various fields. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. The addition of a hydroxypropyl group to the barbituric acid core enhances its solubility and potentially modifies its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropyl)-5-phenylbarbituric acid typically involves the reaction of phenylbarbituric acid with propylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the nucleophilic attack of the barbituric acid anion on the epoxide ring of propylene oxide, resulting in the formation of the hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.
化学反应分析
Types of Reactions
5-(2-Hydroxypropyl)-5-phenylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of 5-(2-Oxopropyl)-5-phenylbarbituric acid.
Reduction: Formation of 5-(2-Hydroxypropyl)-5-phenylbarbituric alcohol.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
5-(2-Hydroxypropyl)-5-phenylbarbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its sedative and anesthetic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 5-(2-Hydroxypropyl)-5-phenylbarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a sedative effect. The hydroxypropyl group may influence the compound’s binding affinity and pharmacokinetics.
相似化合物的比较
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Known for its short-acting sedative effects.
Thiopental: Used as an anesthetic agent.
Uniqueness
5-(2-Hydroxypropyl)-5-phenylbarbituric acid is unique due to the presence of the hydroxypropyl group, which enhances its solubility and may modify its pharmacological profile. This structural modification can lead to differences in its onset of action, duration of effect, and potential side effects compared to other barbiturates.
属性
CAS 编号 |
25860-53-1 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
5-(2-hydroxypropyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)7-13(9-5-3-2-4-6-9)10(17)14-12(19)15-11(13)18/h2-6,8,16H,7H2,1H3,(H2,14,15,17,18,19) |
InChI 键 |
AVAMLOLQCXVPQH-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















